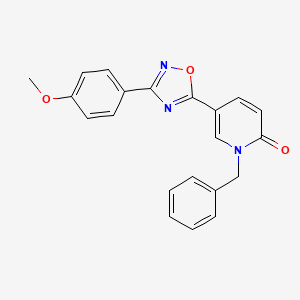

![molecular formula C24H26N4O3S B2506209 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide CAS No. 894026-03-0](/img/structure/B2506209.png)

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C24H26N4O3S and its molecular weight is 450.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protective Effects on Oxidative Stress

Aktay, Tozkoparan, and Ertan (2005) investigated thiazolo[3,2-b]-1,2,4-triazoles for their role in preventing ethanol-induced oxidative stress in the liver and brain of mice. These compounds effectively ameliorated peroxidative injury in these tissues, suggesting their potential in controlling ethanol-induced oxidative stress organ-selectively (Aktay, Tozkoparan, & Ertan, 2005).

Anticancer Evaluation

Lesyk et al. (2007) synthesized new 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones with potential anticancer properties. Their study showed that these compounds displayed anticancer activity on various human cancer cell lines, including renal, leukemia, colon, breast cancer, and melanoma (Lesyk et al., 2007).

Antibacterial Activity

Bărbuceanu et al. (2009) synthesized thiazolo[3,2-b][1,2,4]triazole incorporating diphenylsulfone moieties and evaluated their antibacterial effects against various bacterial strains. These compounds displayed significant antibacterial activity (Bărbuceanu et al., 2009).

Antimicrobial Agents

Sahi and Paul (2016) synthesized compounds with structures including thiazolo[3,2-a]pyrimidines and triazolo[3,4-b][1,3,4]thiadiazepines and evaluated them for antibacterial and antifungal activities. Some of these compounds exhibited significant activity compared to standard antimicrobial agents (Sahi & Paul, 2016).

Anti-Inflammatory Activity

Labanauskas et al. (2001) explored new derivatives of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and related compounds, which exhibited anti-inflammatory activity. This study contributed to understanding the therapeutic potential of these compounds in inflammatory conditions (Labanauskas et al., 2001).

Mechanism of Action

Target of Action

The primary target of this compound is Topoisomerase 1 (Top1) . Top1 is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the DNA strand during the replication process. Inhibition of Top1 can lead to DNA damage and cell death, making it a valuable target for anticancer therapies .

Mode of Action

The compound interacts with Top1, inhibiting its activity . This inhibition prevents the normal unwinding and rewinding of DNA strands that is necessary for replication, transcription, and recombination processes. As a result, DNA damage accumulates in the cell, which can lead to cell death .

Biochemical Pathways

The compound’s action on Top1 affects the DNA replication pathway. By inhibiting Top1, the compound prevents the normal functioning of this pathway, leading to the accumulation of DNA damage and potentially triggering programmed cell death, or apoptosis .

Pharmacokinetics

Compounds with similar structures have been shown to have good bioavailability and are able to reach their target sites effectively .

Result of Action

The result of the compound’s action is the induction of DNA damage due to the inhibition of Top1 . This damage can lead to cell death, particularly in rapidly dividing cells such as cancer cells. Therefore, the compound may have potential as an anticancer agent .

Properties

IUPAC Name |

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3S/c1-30-20-12-11-18(15-21(20)31-2)23-26-24-28(27-23)19(16-32-24)13-14-25-22(29)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,11-12,15-16H,6,9-10,13-14H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJDZAHKXIVMNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CCCC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2506126.png)

![N-benzo[g][1,3]benzothiazol-2-ylthiophene-2-carboxamide](/img/structure/B2506136.png)

![N-isopentyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2506138.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2506142.png)

![7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate](/img/structure/B2506146.png)

![3,3,3-trifluoro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]propane-1-sulfonamide](/img/structure/B2506147.png)

![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506149.png)